molecular formula C10H15NO B3359819 2-Methyl-1,2,3,4,7,8-hexahydroisoquinolin-5(6H)-one CAS No. 877037-94-0

2-Methyl-1,2,3,4,7,8-hexahydroisoquinolin-5(6H)-one

Cat. No.: B3359819
CAS No.: 877037-94-0
M. Wt: 165.23 g/mol
InChI Key: TYXXNPADSCAQJJ-UHFFFAOYSA-N
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Description

2-Methyl-1,2,3,4,7,8-hexahydroisoquinolin-5(6H)-one is a heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1,2,3,4,7,8-hexahydroisoquinolin-5(6H)-one typically involves the cyclization of appropriate precursors under specific conditions. For example, one might start with a substituted phenethylamine and subject it to cyclization reactions using reagents like acids or bases under controlled temperatures.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic routes for scalability. This includes using cost-effective reagents, optimizing reaction conditions to maximize yield, and ensuring the process is environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1,2,3,4,7,8-hexahydroisoquinolin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction might involve reagents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: This can involve nucleophilic or electrophilic substitution reactions, depending on the substituents present on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Potential use in drug development due to its structural similarity to bioactive compounds.

    Industry: May be used in the production of pharmaceuticals or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action for 2-Methyl-1,2,3,4,7,8-hexahydroisoquinolin-5(6H)-one would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, altering their activity. The molecular pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: Another heterocyclic compound with similar structural features.

    2-Methyl-1,2,3,4-tetrahydroisoquinoline: A closely related compound with one less hydrogenation step.

Uniqueness

2-Methyl-1,2,3,4,7,8-hexahydroisoquinolin-5(6H)-one is unique due to its specific substitution pattern and degree of hydrogenation, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

2-methyl-1,3,4,6,7,8-hexahydroisoquinolin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-11-6-5-9-8(7-11)3-2-4-10(9)12/h2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYXXNPADSCAQJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)CCCC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50826277
Record name 2-Methyl-2,3,4,6,7,8-hexahydroisoquinolin-5(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50826277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

877037-94-0
Record name 2-Methyl-2,3,4,6,7,8-hexahydroisoquinolin-5(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50826277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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